An In-depth Technical Guide to the Physicochemical Properties of Pure Isomaltotetraose
An In-depth Technical Guide to the Physicochemical Properties of Pure Isomaltotetraose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaltotetraose is a tetrasaccharide composed of four glucose units linked by α-(1→6) glycosidic bonds. As a member of the isomalto-oligosaccharide (IMO) family, it is recognized for its prebiotic properties and its applications in the food and pharmaceutical industries as a functional ingredient and excipient.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of pure Isomaltotetraose, offering valuable data for research, development, and quality control purposes.
Physicochemical Properties
The following tables summarize the key physicochemical properties of pure Isomaltotetraose based on available data.
Table 1: General and Physical Properties of Isomaltotetraose
| Property | Value | Source/Method |
| Systematic Name | α-D-Glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-D-glucose | IUPAC Nomenclature |
| CAS Number | 35997-20-7 | [2] |
| Molecular Formula | C₂₄H₄₂O₂₁ | [2] |
| Molecular Weight | 666.58 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | >210°C (decomposes) | Predicted |
| Boiling Point | 1127.88 °C | Predicted |
| Density | 1.75 ± 0.1 g/cm³ | Predicted |
| Reducing Sugar | Yes | Inferred from structure |
Table 2: Solubility and Optical Properties of Isomaltotetraose
| Property | Value | Conditions |
| Solubility in Water | 250 mg/mL (375.05 mM); requires sonication | In Vitro |
| Solubility in Organic Solvents | Slightly soluble in methanol | |
| Specific Optical Rotation ([α]D) | Data not available |
Table 3: Stability and Hygroscopicity of Isomaltotetraose
| Property | Information |
| pH Stability | Stable in neutral and slightly acidic conditions. Hydrolysis of α-(1→6) glycosidic bonds can occur under strong acidic conditions, with the rate being slower than for α-(1→4) bonds. |
| Thermal Stability | Stable at moderate temperatures. Thermal degradation can occur at elevated temperatures, leading to caramelization and the formation of various degradation products. |
| Hygroscopicity | Isomalto-oligosaccharides are known to be hygroscopic. |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of Isomaltotetraose are provided below.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature at which Isomaltotetraose transitions from a solid to a liquid.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Mortar and pestle
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Spatula
Procedure:
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Sample Preparation: A small amount of pure Isomaltotetraose powder is finely ground using a mortar and pestle.
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Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end. This process is repeated until a packed sample height of 2-3 mm is achieved.
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Measurement:
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The loaded capillary tube is placed into the heating block of the melting point apparatus.
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The sample is heated at a rapid rate initially to approximately 20°C below the expected melting point.
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The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
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The temperature at which the first droplet of liquid appears is recorded as the onset of melting.
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The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.
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Determination of Specific Optical Rotation
Objective: To measure the rotation of plane-polarized light caused by a solution of Isomaltotetraose, which is a characteristic property of chiral molecules.
Apparatus:
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Polarimeter
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Volumetric flask (e.g., 10 mL)
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Analytical balance
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Polarimeter cell (e.g., 1 dm length)
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Sodium lamp (D-line, 589 nm)
Procedure:
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Solution Preparation: An accurately weighed sample of pure Isomaltotetraose (e.g., 100 mg) is dissolved in a precise volume of distilled water (e.g., 10 mL) in a volumetric flask to obtain a known concentration (c) in g/mL.
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Polarimeter Calibration: The polarimeter is calibrated using a blank solution (distilled water) to determine the zero reading.
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Measurement:
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The polarimeter cell is rinsed and filled with the Isomaltotetraose solution, ensuring no air bubbles are present in the light path.
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The cell is placed in the polarimeter, and the observed optical rotation (α) is measured at a constant temperature (e.g., 20°C).
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Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) where:
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α = observed rotation in degrees
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l = path length of the polarimeter cell in decimeters (dm)
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c = concentration of the solution in g/mL
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Assessment of Hygroscopicity (Gravimetric Method)
Objective: To evaluate the tendency of Isomaltotetraose powder to absorb moisture from the air.
Apparatus:
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Environmental chamber or desiccators with saturated salt solutions to create controlled relative humidity (RH) environments.
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Analytical balance
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Weighing dishes (pre-dried)
Procedure:
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Sample Preparation: A known weight of pre-dried Isomaltotetraose powder is placed in a pre-weighed weighing dish.
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Exposure: The weighing dish with the sample is placed in an environmental chamber or desiccator maintained at a specific relative humidity and temperature (e.g., 75% RH and 25°C).
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Measurement: The weight of the sample is recorded at regular time intervals until a constant weight is achieved, indicating that equilibrium has been reached.
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Calculation: The hygroscopicity is expressed as the percentage of moisture absorbed by the sample: % Moisture Absorption = [((W_f - W_i) / W_i) × 100] where:
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W_f = final weight of the sample
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W_i = initial weight of the sample
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Determination of Viscosity of Aqueous Solutions
Objective: To measure the resistance to flow of Isomaltotetraose solutions at various concentrations.
Apparatus:
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Viscometer (e.g., Ostwald viscometer, rotational viscometer)
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Water bath for temperature control
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Volumetric flasks
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Analytical balance
Procedure:
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Solution Preparation: A series of Isomaltotetraose solutions of known concentrations are prepared by dissolving accurately weighed amounts of the powder in distilled water in volumetric flasks.
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Measurement:
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The viscometer is calibrated with distilled water at a specific temperature (e.g., 25°C).
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The viscosity of each Isomaltotetraose solution is then measured at the same controlled temperature. For an Ostwald viscometer, this involves measuring the time it takes for a specific volume of liquid to flow through a capillary. For a rotational viscometer, the torque required to rotate a spindle at a constant speed in the solution is measured.
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Calculation: The viscosity is calculated based on the instrument's calibration and the experimental measurements. The results are typically reported in millipascal-seconds (mPa·s) or centipoise (cP).
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of an Isomaltotetraose sample and quantify any related oligosaccharide impurities.
Apparatus:
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HPLC system equipped with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).
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Amino-based or other suitable carbohydrate analysis column (e.g., Shodex SUGAR series).
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Syringe filters (0.45 µm)
Procedure:
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Mobile Phase Preparation: A suitable mobile phase, typically a mixture of acetonitrile (B52724) and water, is prepared and degassed.
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Standard and Sample Preparation:
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A standard solution of high-purity Isomaltotetraose is prepared at a known concentration.
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The Isomaltotetraose sample to be analyzed is dissolved in the mobile phase or water to a known concentration.
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Both standard and sample solutions are filtered through a 0.45 µm syringe filter before injection.
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Chromatographic Conditions:
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The column is equilibrated with the mobile phase at a constant flow rate and temperature.
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A specific volume of the standard and sample solutions is injected into the HPLC system.
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Data Analysis: The retention time and peak area of Isomaltotetraose in the sample chromatogram are compared to those of the standard. The purity is calculated as the percentage of the peak area of Isomaltotetraose relative to the total peak area of all components in the chromatogram.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of pure Isomaltotetraose.
